(E)-N-([2,4'-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyridine Intermediate: The bipyridine moiety is synthesized through a coupling reaction between 2-bromopyridine and 4-bromopyridine using a palladium-catalyzed cross-coupling reaction.
Preparation of the Acrylamide Intermediate: The acrylamide intermediate is prepared by reacting 3,4-dimethoxybenzaldehyde with an appropriate amine under basic conditions to form the corresponding imine, followed by reduction to yield the amine.
Coupling Reaction: The final step involves the coupling of the bipyridine intermediate with the acrylamide intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bipyridine moiety allows for substitution reactions, where functional groups can be introduced at specific positions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups.
Scientific Research Applications
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of (E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The bipyridine moiety allows the compound to chelate metal ions, forming stable complexes that can modulate enzymatic activity or disrupt cellular processes. Additionally, the dimethoxyphenyl group contributes to the compound’s ability to interact with biological membranes and proteins, enhancing its bioactivity.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(4-pyridylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure but lacks the bipyridine moiety.
(E)-N-([2,2’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure with a different bipyridine substitution pattern.
(E)-N-(4-methylpyridin-2-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide: Similar structure with a methyl group on the pyridine ring.
Uniqueness
(E)-N-([2,4’-bipyridin]-4-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide is unique due to the presence of the bipyridine moiety, which enhances its ability to form metal complexes and interact with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse range of applications in scientific research.
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-27-20-5-3-16(14-21(20)28-2)4-6-22(26)25-15-17-7-12-24-19(13-17)18-8-10-23-11-9-18/h3-14H,15H2,1-2H3,(H,25,26)/b6-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPRAYTHMLGLB-GQCTYLIASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.